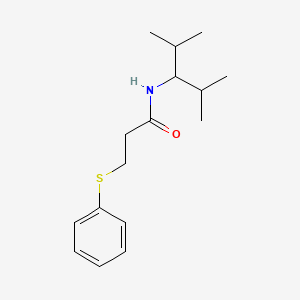![molecular formula C23H24N2O6 B5223839 4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5223839.png)
4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the formation of the oxobutanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and phenyl-substituted amino acids. Examples include:
- Pyrrolidine-2,5-diones
- Phenylalanine derivatives
- Methoxyphenyl-substituted compounds
Uniqueness
What sets 4-{(2,5-Dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-[2-(4-methoxyphenyl)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-31-18-9-7-16(8-10-18)13-14-24(20(26)11-12-22(28)29)19-15-21(27)25(23(19)30)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHNWPORKXMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)
![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)
![2-(3,4-difluorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B5223788.png)
![3-Phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione](/img/structure/B5223793.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![10-benzyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride](/img/structure/B5223820.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223821.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5223834.png)
![9-[2-[2-(2-bromophenoxy)ethoxy]ethyl]carbazole](/img/structure/B5223845.png)
![2-(4-fluorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5223855.png)
![(2E,4E)-5-(dimethylamino)-1-[2-(dimethylamino)phenyl]penta-2,4-dien-1-one](/img/structure/B5223859.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(2-nitrophenyl)benzamide](/img/structure/B5223862.png)
